molecular formula C19H24N6O4S B15183518 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate CAS No. 85068-64-0

3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate

Cat. No.: B15183518
CAS No.: 85068-64-0
M. Wt: 432.5 g/mol
InChI Key: LIRMGYSKOMHODJ-UHFFFAOYSA-M
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Description

3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate is a complex organic compound that features a triazolium core with an azo linkage and a benzylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate typically involves the following steps:

    Formation of the Azo Linkage: The azo linkage is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with another aromatic compound to form the azo linkage.

    Triazolium Core Formation: The triazolium core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Final Assembly: The benzylmethylamino group is introduced through a substitution reaction, and the final product is obtained by methylation and subsequent purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The benzylmethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like halides and amines are employed under mild conditions.

Major Products

    Oxidation Products: Various oxidized forms of the compound.

    Reduction Products: Corresponding amines from the cleavage of the azo linkage.

    Substitution Products: Derivatives with different substituents replacing the benzylmethylamino group.

Scientific Research Applications

3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Investigated for its potential as a biological stain and in the study of cellular processes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with molecular targets through its azo linkage and triazolium core. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an electron donor or acceptor in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo linkages, such as methyl orange and methyl red.

    Triazolium Compounds: Other triazolium-based compounds used in organic synthesis and as catalysts.

Uniqueness

3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

85068-64-0

Molecular Formula

C19H24N6O4S

Molecular Weight

432.5 g/mol

IUPAC Name

N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-methylaniline;methyl sulfate

InChI

InChI=1S/C18H21N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-19-14-23(2)24(18)3;1-5-6(2,3)4/h4-12,14H,13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

LIRMGYSKOMHODJ-UHFFFAOYSA-M

Canonical SMILES

CN1C(=NC=[N+]1C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

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